![molecular formula C6H11NO B14204112 N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine CAS No. 827574-07-2](/img/structure/B14204112.png)
N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine
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Overview
Description
N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a cyclopropyl group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine typically involves the reaction of 2,2-dimethylcyclopropylcarboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine involves its interaction with various molecular targets, such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. Additionally, the cyclopropyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,2-Dimethylcyclopropyl)methyl]-N′-methyl-2-oxa-7-azaspiro[4.4]nonane-7-carboximidamide hydroiodide
- N,N′-Dimethylethylenediamine
Uniqueness
N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of a cyclopropyl group and a hydroxylamine moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[(2,2-dimethylcyclopropyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-5(6)4-7-8/h4-5,8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACDSKNGUXXUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50836755 |
Source
|
Record name | N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50836755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827574-07-2 |
Source
|
Record name | N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50836755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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